molecular formula C26H42ClN2O6+ B032866 Diplacin CAS No. 19918-85-5

Diplacin

货号: B032866
CAS 编号: 19918-85-5
分子量: 514.1 g/mol
InChI 键: ORMPUDVQAXUCGZ-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Diplacin can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The exact synthetic route may vary, but typically involves the following steps:

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as alkylation or acylation.

    Coupling Reactions: These intermediates are then coupled using reagents like coupling agents or catalysts to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions: Diplacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using halogenating agents like thionyl chloride.

Major Products:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

科学研究应用

Diplacin has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Employed in studies of neuromuscular transmission and receptor pharmacology.

    Medicine: Investigated for its potential use as a muscle relaxant in surgical procedures.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

作用机制

Diplacin exerts its effects by blocking nicotinic cholinoreceptors at the neuromuscular junction. This inhibition prevents the binding of acetylcholine, a neurotransmitter, to its receptors on muscle cells, leading to muscle relaxation. The molecular targets include nicotinic receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signal transduction .

相似化合物的比较

    Tubocurarine: Another nicotinic cholinoreceptor antagonist used as a muscle relaxant.

    Pancuronium: A synthetic compound with similar muscle relaxant properties.

    Vecuronium: A non-depolarizing neuromuscular blocking agent.

Comparison: Diplacin is unique in its specific binding affinity and duration of action compared to other similar compounds. While Tubocurarine and Pancuronium are also used as muscle relaxants, this compound’s distinct chemical structure provides different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific medical and research applications.

属性

CAS 编号

19918-85-5

分子式

C26H42ClN2O6+

分子量

514.1 g/mol

IUPAC 名称

4-[2-[3-[2-[1-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-4-yl]ethoxy]phenoxy]ethyl]-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-ol;chloride

InChI

InChI=1S/C26H42N2O6.ClH/c29-17-19-4-8-27(10-6-23(31)25(19)27)12-14-33-21-2-1-3-22(16-21)34-15-13-28-9-5-20(18-30)26(28)24(32)7-11-28;/h1-3,16,19-20,23-26,29-32H,4-15,17-18H2;1H/q+2;/p-1

InChI 键

ORMPUDVQAXUCGZ-UHFFFAOYSA-M

SMILES

C1C[N+]2(CCC(C2C1CO)O)CCOC3=CC(=CC=C3)OCC[N+]45CCC(C4C(CC5)O)CO.[Cl-].[Cl-]

规范 SMILES

C1C[N+]2(CCC(C2C1CO)O)CCOC3=CC(=CC=C3)OCC[N+]45CCC(C4C(CC5)O)CO.[Cl-]

同义词

4,4’-[m-Phenylenebis(oxyethylene)]bis[hexahydro-1-hydroxy-7-(hydroxymethyl)-1H-pyrrolizinium Dichloride;  Diplacin Dichloride;  4,4’-[1,3-phenylenebis(oxy-2,1-ethanediyl)]bis[hexahydro-1-hydroxy-7-(hydroxymethyl)-1H-pyrrolizinium Dichloride; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diplacin
Reactant of Route 2
Reactant of Route 2
Diplacin
Reactant of Route 3
Reactant of Route 3
Diplacin
Reactant of Route 4
Reactant of Route 4
Diplacin
Reactant of Route 5
Diplacin
Reactant of Route 6
Diplacin
Customer
Q & A

Q1: What is Diplacin and what is its primary mechanism of action?

A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at nicotinic acetylcholine receptors at the neuromuscular junction. [, , , , ] This prevents acetylcholine from binding to its receptors, inhibiting muscle contraction and leading to muscle relaxation or paralysis.

Q2: How does this compound's effect differ from depolarizing muscle relaxants?

A2: Unlike depolarizing muscle relaxants like succinylcholine, which initially activate the acetylcholine receptor before blocking it, this compound does not cause depolarization. It directly blocks the receptor, resulting in a more predictable and easily reversible paralysis. [, ]

Q3: What are the downstream effects of this compound administration?

A3: this compound administration leads to skeletal muscle relaxation. This effect is utilized clinically for surgical procedures, particularly to facilitate endotracheal intubation and mechanical ventilation. [, , ]

Q4: Can this compound cross the blood-brain barrier?

A4: this compound does not readily cross the blood-brain barrier. [, , ] Consequently, it primarily exerts its effects peripherally and does not significantly impact the central nervous system.

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not specify the molecular formula and weight of this compound. Further investigation into its chemical structure is needed.

Q6: What is known about the stability of this compound in different formulations?

A6: The research abstracts primarily focus on this compound's pharmacological effects and do not provide information about its stability or formulation strategies.

Q7: What are the pharmacokinetic properties of this compound?

A8: While the abstracts do not offer a detailed pharmacokinetic profile, they indicate that this compound is administered intravenously [, ] and its effects are relatively short-lived. [] Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion characteristics.

Q8: What factors can influence the pharmacodynamics of this compound?

A9: The research suggests that the hypothermia stage can influence the action of this compound on the hypothermia development ratio (HDR) in rats. [] Further research is necessary to fully understand the factors modulating its pharmacodynamic profile.

Q9: What experimental models have been used to study this compound's effects?

A10: The research highlights the use of in vitro and in vivo models to investigate this compound's actions. Studies employed rat models to assess its impact on erythrocyte resistance to hypoosmotic hemolysis [, ], growth and development in rat pups [, ], thermoregulation [, ], methemoglobin formation [], and its interaction with narcotics. [, ] Additionally, cat models were used to examine its effects on transcallosal potentials in the sensomotor cortex [, ] and the activities of the cortical portion of the visual analyzer. [, ]

Q10: Has this compound been studied in clinical trials?

A11: While the provided research doesn't cite specific clinical trials, some abstracts mention the clinical application of this compound in surgery, particularly its use in anesthesia for endotracheal intubation. [, , ]

Q11: Has this compound been investigated for its potential in managing spasticity?

A13: Yes, research has explored the use of this compound for treating spasticity caused by spinal trauma. [, ] This area requires further exploration to determine its efficacy and safety in managing spasticity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。